Cas no 1849927-75-8 (3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid)

3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, enhancing stability during synthetic applications. The compound serves as a versatile intermediate in peptide and heterocyclic chemistry, offering selective reactivity at the amino and carboxyl functional groups. The Boc group facilitates orthogonal protection strategies, enabling controlled deprotection under mild acidic conditions. Its structural rigidity, imparted by the piperidine ring, may influence conformational properties in target molecules. This compound is particularly useful in medicinal chemistry for the synthesis of constrained peptidomimetics or as a building block for complex scaffolds requiring stereochemical control.
3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid structure
1849927-75-8 structure
商品名:3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
CAS番号:1849927-75-8
MF:C14H26N2O4
メガワット:286.367244243622
CID:6176228
PubChem ID:165860940

3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
    • 1849927-75-8
    • EN300-1286696
    • 3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
    • インチ: 1S/C14H26N2O4/c1-13(2,3)20-12(19)16-8-6-5-7-10(16)14(4,15)9-11(17)18/h10H,5-9,15H2,1-4H3,(H,17,18)
    • InChIKey: RPTFXXPNINPQGP-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCCCC1C(C)(CC(=O)O)N)=O

計算された属性

  • せいみつぶんしりょう: 286.18925731g/mol
  • どういたいしつりょう: 286.18925731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.4

3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1286696-0.1g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
0.1g
$829.0 2023-05-26
Enamine
EN300-1286696-2.5g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
2.5g
$1848.0 2023-05-26
Enamine
EN300-1286696-1.0g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
1g
$943.0 2023-05-26
Enamine
EN300-1286696-0.5g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
0.5g
$905.0 2023-05-26
Enamine
EN300-1286696-10.0g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
10g
$4052.0 2023-05-26
Enamine
EN300-1286696-1000mg
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
1000mg
$770.0 2023-10-01
Enamine
EN300-1286696-0.05g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
0.05g
$792.0 2023-05-26
Enamine
EN300-1286696-100mg
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
100mg
$678.0 2023-10-01
Enamine
EN300-1286696-5000mg
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
5000mg
$2235.0 2023-10-01
Enamine
EN300-1286696-10000mg
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid
1849927-75-8
10000mg
$3315.0 2023-10-01

3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid 関連文献

3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acidに関する追加情報

Comprehensive Overview of 3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid (CAS No. 1849927-75-8)

3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid (CAS No. 1849927-75-8) is a specialized organic compound widely recognized in pharmaceutical and biochemical research. This compound belongs to the class of amino acid derivatives, featuring a unique combination of a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. Its structural complexity makes it a valuable intermediate in the synthesis of peptidomimetics, drug candidates, and bioactive molecules. Researchers often utilize this compound for its ability to introduce chiral centers and enhance molecular stability, which is critical in modern drug discovery.

The growing interest in 3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid is driven by its applications in medicinal chemistry and peptide synthesis. With the rise of targeted therapies and personalized medicine, this compound has gained attention for its role in designing inhibitors and modulators for enzymes and receptors. Its Boc-protected amino group ensures compatibility with solid-phase peptide synthesis (SPPS), a technique frequently discussed in forums and scientific communities. Additionally, its chiral piperidine moiety aligns with the demand for enantioselective synthesis, a hot topic in green chemistry and sustainable pharmaceutical production.

From a structural perspective, CAS No. 1849927-75-8 exhibits a butanoic acid backbone functionalized with an amino group and a Boc-protected piperidine. This configuration allows for versatile reactivity, enabling chemists to explore multicomponent reactions and click chemistry applications. The compound’s stability under acidic and basic conditions further enhances its utility in high-throughput screening and combinatorial chemistry. These attributes make it a subject of frequent searches in academic databases and AI-driven drug discovery platforms, where researchers seek novel building blocks for fragment-based drug design.

In the context of bioavailability and ADME (Absorption, Distribution, Metabolism, Excretion) studies, 3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid serves as a model for optimizing drug-like properties. Its carboxylic acid and amino functionalities mimic natural metabolites, facilitating investigations into prodrug strategies and bioconjugation. This aligns with trending searches on drug delivery systems and nanomedicine, where precision in molecular design is paramount. Furthermore, the compound’s compatibility with automated synthesis platforms resonates with the industry’s shift toward AI-assisted chemical synthesis and machine learning in chemistry.

The synthesis of CAS No. 1849927-75-8 typically involves asymmetric hydrogenation or enzymatic resolution, methods frequently explored in catalysis research. Recent advancements in flow chemistry and continuous manufacturing have also been applied to scale up production, addressing the demand for cost-effective intermediates. These innovations are often highlighted in webinars and scientific blogs, reflecting the compound’s relevance in industrial and academic settings. Moreover, its role in structure-activity relationship (SAR) studies underscores its importance in rational drug design, a topic dominating pharmaceutical conferences and patent filings.

In summary, 3-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid (CAS No. 1849927-75-8) is a multifaceted compound bridging organic synthesis, drug development, and biotechnology. Its structural features and functional groups cater to diverse research needs, from peptide-based therapeutics to material science. As the scientific community continues to explore new chemical entities (NCEs), this compound remains a cornerstone in innovative research, answering pressing questions in molecular design and therapeutic efficacy.

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